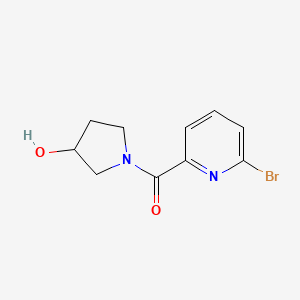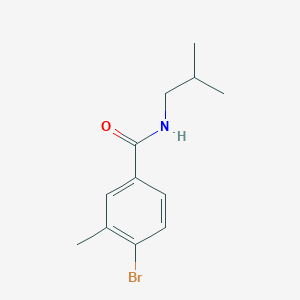![molecular formula C11H12N4O2 B1449627 6-氨基-2-[(4-甲氧基苯基)氨基]嘧啶-4(3H)-酮 CAS No. 500861-70-1](/img/structure/B1449627.png)
6-氨基-2-[(4-甲氧基苯基)氨基]嘧啶-4(3H)-酮
描述
6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of an amino group at the 6th position, a methoxyphenylamino group at the 2nd position, and a pyrimidinone core. It is of interest due to its potential biological activities and applications in various fields of scientific research.
科学研究应用
6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antiviral, or antimicrobial activities.
Industry: Utilized in the development of novel materials, dyes, and agrochemicals.
作用机制
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities , suggesting that this compound may also affect multiple biochemical pathways.
Result of Action
Based on the biological activities of similar compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
生化分析
Biochemical Properties
6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one and these enzymes can lead to alterations in cellular processes and functions. Additionally, this compound can bind to specific proteins, affecting their activity and stability .
Cellular Effects
The effects of 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in cell growth and apoptosis, leading to changes in cell proliferation and survival. Furthermore, 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one can alter metabolic pathways, impacting the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly kinases, which play a crucial role in cell signaling. By binding to the active sites of these enzymes, the compound can prevent their normal function, leading to downstream effects on cellular processes. Additionally, 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one can interact with DNA and RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell signaling and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range produces optimal results without causing significant harm. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can influence metabolic flux, altering the levels of metabolites and affecting overall cellular function. For example, it may enhance or inhibit specific metabolic pathways, leading to changes in energy production and utilization. The interactions between 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one and metabolic enzymes are critical for understanding its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. The localization and concentration of 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one within cells can influence its efficacy and potential side effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in research and therapeutic applications .
Subcellular Localization
The subcellular localization of 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect energy production. The subcellular distribution of 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one is essential for understanding its precise mechanisms of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyaniline and 2,4-dichloropyrimidine.
Nucleophilic Substitution: 4-methoxyaniline undergoes nucleophilic substitution with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to yield 2-chloro-4-(4-methoxyphenylamino)pyrimidine.
Amination: The intermediate 2-chloro-4-(4-methoxyphenylamino)pyrimidine is then subjected to amination using ammonia or an amine source under reflux conditions to obtain the final product, 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino and methoxyphenylamino groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles or nucleophiles in the presence of catalysts or bases in solvents such as DMF or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
相似化合物的比较
Similar Compounds
2-amino-4-(4-methoxyphenyl)pyrimidine: Similar structure but lacks the pyrimidinone core.
6-amino-2-(phenylamino)pyrimidin-4(3H)-one: Similar structure but lacks the methoxy group on the phenyl ring.
4-amino-2-(4-methoxyphenyl)pyrimidine: Similar structure but lacks the pyrimidinone core and has the amino group at a different position.
Uniqueness
6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one is unique due to the presence of both the methoxyphenylamino group and the pyrimidinone core, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
属性
IUPAC Name |
4-amino-2-(4-methoxyanilino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-8-4-2-7(3-5-8)13-11-14-9(12)6-10(16)15-11/h2-6H,1H3,(H4,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMQEMMXWXWKGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate](/img/structure/B1449561.png)



![tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B1449565.png)
![(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449566.png)
